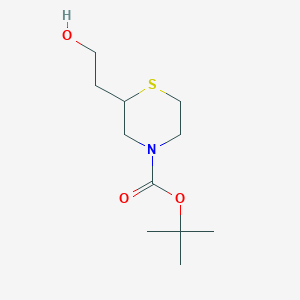

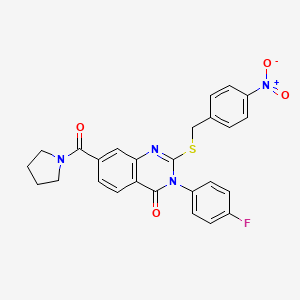

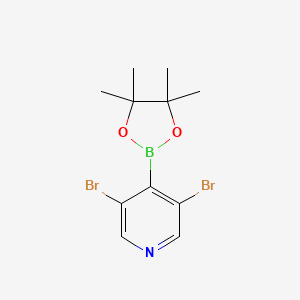

N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide” are not well-documented in the literature. The molecular weight of the compound is 432.34.Aplicaciones Científicas De Investigación

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives constitute a significant class of heterocyclic compounds known for their diverse biological activities. These compounds are found in over 200 naturally occurring alkaloids and have been extensively studied for their potential as medicinal agents. The quinazoline nucleus serves as a stable scaffold for the introduction of various bioactive moieties, leading to the creation of novel compounds with antibacterial, antiviral, and anticancer activities among others. Quinazoline-based compounds have shown efficacy against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, highlighting their potential in addressing antibiotic resistance (Tiwary et al., 2016).

Applications in Optoelectronics

Beyond their biomedical applications, quinazoline derivatives have also been explored for their optoelectronic properties. These compounds are integral to the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems has proven valuable in creating novel optoelectronic materials. Quinazoline and pyrimidine derivatives, in particular, have been utilized in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs, demonstrating their utility in advancing technology (Lipunova et al., 2018).

Anticancer Activity

The anticancer potential of quinazoline derivatives has been a focal point of research, with numerous studies and patents filed regarding their efficacy in cancer treatment. These compounds have been shown to inhibit various cancer pathways, including EGFR, making them promising candidates for chemotherapy. Quinazoline derivatives have been documented to inhibit the growth of colorectal cancer cells by modulating the expression of genes and proteins involved in cancer progression, such as receptor tyrosine kinases and epidermal growth factor receptors (Moorthy et al., 2023).

Synthesis and Chemical Insights

The synthesis of quinazolines has been a subject of interest, with efforts directed towards developing eco-friendly and efficient methodologies. Recent advances in synthetic chemistry have facilitated the creation of quinazoline compounds through atom-efficient, multi-component strategies, underscoring the continuous innovation in the field (Faisal & Saeed, 2021).

Direcciones Futuras

Given the limited information available on “N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide”, future research could focus on its synthesis, characterization, and potential applications, particularly given the known biological activities of quinazolinone and quinazoline derivatives .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide involves the reaction of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline with benzylamine and 6-bromohexanoyl chloride.", "Starting Materials": [ "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "benzylamine", "6-bromohexanoyl chloride" ], "Reaction": [ "Step 1: 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline is reacted with benzylamine in the presence of a base such as potassium carbonate to form N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide.", "Step 2: N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is then reacted with 6-bromohexanoyl chloride in the presence of a base such as triethylamine to form the final product, N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide." ] } | |

Número CAS |

422288-26-4 |

Nombre del producto |

N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |

Fórmula molecular |

C21H22BrN3O2S |

Peso molecular |

460.39 |

Nombre IUPAC |

N-benzyl-6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |

InChI |

InChI=1S/C21H22BrN3O2S/c22-16-10-11-18-17(13-16)20(27)25(21(28)24-18)12-6-2-5-9-19(26)23-14-15-7-3-1-4-8-15/h1,3-4,7-8,10-11,13H,2,5-6,9,12,14H2,(H,23,26)(H,24,28) |

Clave InChI |

UCOIBNJLNKNDAH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

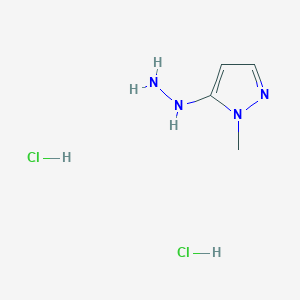

![(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2556668.png)

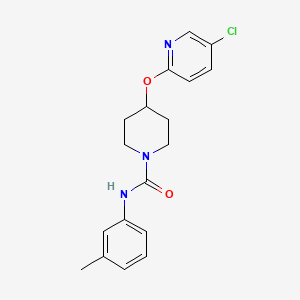

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2556676.png)

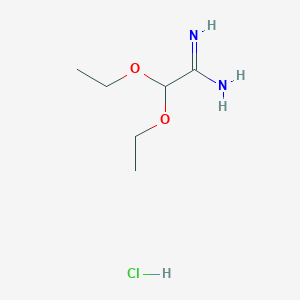

![2-[(Butylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2556681.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556685.png)

![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556689.png)